methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate
CAS No.: 2092719-12-3
Cat. No.: VC12008826
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092719-12-3 |
|---|---|
| Molecular Formula | C10H9BrN2O2 |
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | methyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate |
| Standard InChI | InChI=1S/C10H9BrN2O2/c1-15-9(14)6-13-3-2-7-4-8(11)5-12-10(7)13/h2-5H,6H2,1H3 |
| Standard InChI Key | ZHQOWGBLXKVKIX-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1C=CC2=CC(=CN=C21)Br |
| Canonical SMILES | COC(=O)CN1C=CC2=CC(=CN=C21)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate comprises a pyrrolo[2,3-b]pyridine scaffold—a fused bicyclic system combining pyrrole and pyridine rings. The bromine substituent at position 5 and the methyl acetate group at position 1 contribute to its unique electronic and steric properties. Key structural features include:
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Bromine atom: Enhances electrophilic reactivity, enabling cross-coupling reactions.
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Acetate group: Provides a site for hydrolysis or transesterification.
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Aromatic system: Delocalized π-electrons facilitate interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.09 g/mol | |
| IUPAC Name | Methyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate | |
| SMILES | COC(=O)Cn1c2cc(Br)cnc2cc1 | |
| InChIKey | ZHQOWGBLXKVKIX-UHFFFAOYSA-N |
The compound’s solubility varies with solvent polarity, showing moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane but limited solubility in water.
Synthesis and Preparation
The synthesis of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate typically involves a multi-step sequence:
Step 1: Formation of Pyrrolo[2,3-b]Pyridine Core
Starting from 1H-pyrrolo[2,3-b]pyridine, bromination at position 5 is achieved using brominating agents like bromosuccinimide (NBS) in the presence of a Lewis acid catalyst .
Step 3: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization, achieving >95% purity as confirmed by HPLC.
Key Reaction Conditions
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Temperature: 0–25°C for bromination to prevent overhalogenation .
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal reactivity .
Chemical Reactivity and Derivatives
The bromine and acetate functional groups render this compound highly reactive:
Nucleophilic Substitution
The C–Br bond undergoes Suzuki-Miyaura cross-coupling with boronic acids to form biaryl derivatives, a reaction pivotal in drug discovery . For example:
Hydrolysis of Acetate
Treatment with aqueous NaOH yields the carboxylic acid derivative, which can be further functionalized:
Electrophilic Aromatic Substitution
The electron-rich pyrrolopyridine core undergoes nitration or sulfonation at position 3, enabling diversification .
Table 2: Representative Derivatives
| Derivative | Synthetic Route | Application |
|---|---|---|
| 5-Aryl-pyrrolopyridine | Suzuki coupling | Kinase inhibitors |
| Carboxylic acid analog | Hydrolysis | Prodrug development |
| Nitro-substituted analog | Nitration | Antibacterial agents |
Analytical Characterization
Advanced spectroscopic techniques validate the structure and purity:
Nuclear Magnetic Resonance (NMR)
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NMR (CDCl): Signals at δ 8.34 (s, 1H, H-3), 7.77 (d, J = 12.8 Hz, 1H, H-6), 4.89 (s, 2H, CH), 3.82 (s, 3H, OCH) .
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NMR: Peaks at 169.8 ppm (C=O), 145.2 ppm (C-Br), 52.1 ppm (OCH) .
High-Performance Liquid Chromatography (HPLC)
Retention time: 12.7 min (C18 column, acetonitrile/water 70:30).
Mass Spectrometry
ESI-MS: m/z 269.0 [M+H], confirming molecular weight.
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